molecular formula C15H13N3O4S B2373986 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole CAS No. 868143-16-2

1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole

Cat. No.: B2373986
CAS No.: 868143-16-2
M. Wt: 331.35
InChI Key: NOTPGKWLTSCPDJ-UHFFFAOYSA-N
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Description

The compound “1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole” is a complex organic molecule that contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms . It also contains a nitrophenyl group and a phenyl group, both attached to the imidazole ring through a sulfonyl bridge .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole ring, phenyl ring, and nitro group would contribute to its aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could increase its polarity .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Rearrangement and Coordination : A study on the rearrangement and coordination of related compounds to 1-((3-nitrophenyl)sulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has been conducted. One such compound underwent a rearrangement when interacting with a nickel center, highlighting its potential in chemical synthesis and structural studies (Bermejo et al., 2000).

Medicinal Chemistry and Biological Activity

  • Analgesic and Anti-inflammatory Properties : A related compound was evaluated for its anti-inflammatory and analgesic effects, showing significant potency. This highlights the potential use of similar compounds in medicinal chemistry for developing new therapeutic agents (Sharpe et al., 1985).

Pharmacological Studies

  • Antitumor Activity : Continuing studies on tetrahydro-1-(imidazol-4-ylalkyl)-1,4-benzodiazepine farnesyltransferase inhibitors, which are structurally related to this compound, have revealed their potential in preclinical antitumor activity. Such compounds have been advanced into clinical trials, indicating their significance in pharmacological research (Hunt et al., 2000).

Chemical Modification of Biomolecules

  • Modification of Peptides and Proteins : Research on the modification of histidine and tyrosine residues in peptides and proteins with dansyl derivatives, structurally similar to this compound, has been conducted. This showcases the compound's relevance in biochemistry for labeling and studying protein structures (Buchta & Fridkin, 1985).

Material Science and Chemistry

  • Crystal Structure and Magnetic Properties : Studies on the crystal structures and magnetic properties of nitronyl nitroxide radicals, which include derivatives of 4,5-dihydro-1H-imidazole, provide insights into their application in material science and chemistry. Understanding these properties can lead to the development of new materials with specific magnetic and electronic characteristics (Zakrassov et al., 2003).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many drugs containing an imidazole ring act by inhibiting the enzyme cytochrome P450 .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and toxicity. Proper handling and storage procedures should be followed to ensure safety .

Future Directions

The future research directions could involve studying the biological activity of this compound, as indole derivatives have been found to possess diverse biological activities .

Properties

IUPAC Name

1-(3-nitrophenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O4S/c19-18(20)13-7-4-8-14(11-13)23(21,22)17-10-9-16-15(17)12-5-2-1-3-6-12/h1-8,11H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTPGKWLTSCPDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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